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Compound of Interest

Compound Name: 1-Methyl-1H-indol-4-OL

Cat. No.: B1257431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)
data for the compound 1-Methyl-1H-indol-4-ol. This document is intended to serve as a
comprehensive resource for researchers and professionals in the fields of medicinal chemistry,
pharmacology, and drug development who are working with or interested in indole-based
scaffolds. The guide details the spectroscopic data, outlines the experimental protocols for data
acquisition, and visualizes a key signaling pathway relevant to the pharmacological action of
indole derivatives.

Spectroscopic Data

The structural elucidation of 1-Methyl-1H-indol-4-ol is critically dependent on the analysis of
its 1H and 13C NMR spectra. While a complete, unified dataset from a single source is not
readily available in the public domain, the following tables summarize the reported and
predicted chemical shifts.

Table 1: 1H NMR Spectral Data for 1-Methyl-1H-indol-4-ol
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Proton Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

H1 (N-CH3) 3.75 s

H2 6.92 -

H3 6.52 m

H5 6.92 m

H6 7.07 t 8.24

H7 6.52 m

OH 4.60 brs

Note: Data is a composite from available literature and may vary based on experimental
conditions. "m" denotes a multiplet, "s" a singlet, "t" a triplet, and "br s" a broad singlet.

Table 2: Predicted 13C NMR Spectral Data for 1-Methyl-1H-indol-4-ol

Carbon Position Predicted Chemical Shift (8, ppm)
Cc2 ~124.5

C3 ~100.2

C3a ~128.9

C4 ~150.8

C5 ~104.7

C6 ~121.3

Cc7 ~106.9

C7a ~137.6

N-CH3 ~32.8

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1257431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: These are predicted values based on computational models and data from analogous
indole structures. Actual experimental values may differ.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The
following protocols outline the standard procedures for the preparation of samples and the
acquisition of 1H and 13C NMR spectra.

Sample Preparation

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[1]

o Sample Weighing: Accurately weigh 5-10 mg of 1-Methyl-1H-indol-4-ol for 1H NMR and 20-
50 mg for 13C NMR. The required amount may vary based on the sensitivity of the NMR
instrument.[1][2]

e Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCI3) or
dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts.

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[1]

[2]

o Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To
remove any particulate matter, a small piece of cotton or glass wool can be placed in the
pipette to act as a filter.[3]

o Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization
based on the specific instrument and sample concentration.

1D 1H NMR:
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Pulse Sequence: Standard single-pulse experiment.

Number of Scans (NS): 16 to 64 scans.

Relaxation Delay (D1): 1-2 seconds.[4]

Acquisition Time (AQ): 2-4 seconds.[4]

Spectral Width (SW): 0-15 ppm.
1D 13C NMR:

e Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum by removing C-
H coupling.

e Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low
natural abundance of 13C.

o Relaxation Delay (D1): 2-5 seconds.[4]

e Spectral Width (SW): 0-220 ppm.

Signaling Pathway Visualization

Indole derivatives are known to interact with a variety of biological targets and signaling
pathways. One of the most well-established pathways for indole-containing compounds is the
serotonin signaling pathway, given that serotonin itself is an indoleamine.[5] The following
diagram illustrates a simplified workflow for investigating the interaction of a compound like 1-
Methyl-1H-indol-4-ol with this pathway.
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Experimental Workflow: Investigating Serotonin Pathway Modulation
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Caption: A flowchart illustrating the experimental progression for evaluating the
pharmacological activity of an indole compound on the serotonin pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics
of 1-Methyl-1H-indol-4-ol. The presented NMR data, though compiled from various sources,
offers valuable insights for its identification and structural confirmation. The detailed
experimental protocols serve as a practical guide for researchers to obtain high-quality
spectroscopic data. Furthermore, the visualization of a relevant signaling pathway underscores
the potential of this and other indole derivatives as modulators of important biological
processes, making them attractive scaffolds for continued research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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